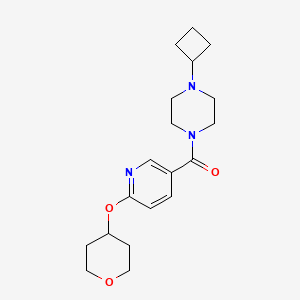

![molecular formula C13H9N3S B2842588 3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-60-6](/img/structure/B2842588.png)

3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the CAS number 496970-60-6. It is used only for research and development purposes under the supervision of a technically qualified individual .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which this compound is a part of, usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been extensively studied due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .Scientific Research Applications

Synthesis of Novel Compounds : Research has shown the utility of related structures in synthesizing novel compounds. For instance, Hawkins et al. (1995) discussed the synthesis of 1-Benzyl-4-bromo-2-(methylsulfanyl)imidazole-5-carbonitrile, a compound that shares a structural similarity with 3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile, demonstrating its potential as a precursor in organic synthesis (Hawkins, Iddon, & Longthorne, 1995).

Development of Antimicrobial Agents : Carcanague et al. (2002) explored derivatives of benzimidazole, a core structure in this compound, as potent anti-Helicobacter pylori agents. This study highlights the potential of such compounds in the development of new antimicrobial therapies (Carcanague et al., 2002).

Fluorescence Applications : Rangnekar and Rajadhyaksha (1986) investigated derivatives of pyrido[1,2-a]benzimidazole for their fluorescent properties, suggesting applications in material science, particularly as fluorescent whitening agents for fibers (Rangnekar & Rajadhyaksha, 1986).

Cancer Research : The compound's structural relatives have been studied for their potential in cancer treatment. For example, Abdel-Mohsen et al. (2010) synthesized benzimidazole-pyrimidine conjugates, which showed significant in vitro cytotoxic activity against various cancer cell lines, demonstrating the relevance of this chemical class in oncological research (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010).

Enzyme Inhibition Studies : Latli et al. (2017) explored compounds structurally related to this compound for their role as enzyme inhibitors. Their research focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which are important in the treatment of type-2 diabetes (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).

Safety and Hazards

properties

IUPAC Name |

3-methyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYGVDKFBBNKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

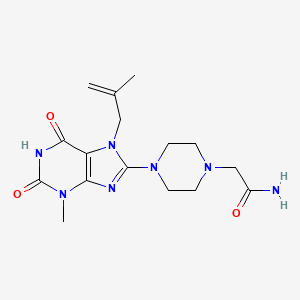

![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)

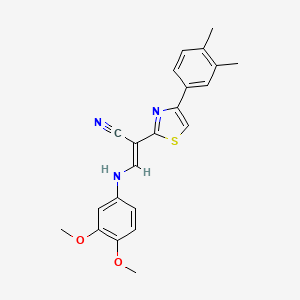

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

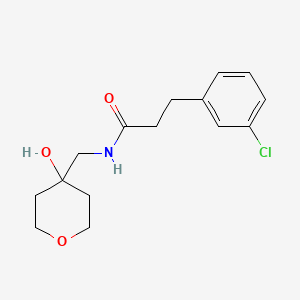

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)